4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a prop-2-en-1-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Prop-2-en-1-yloxycarbonyl Group: This step involves the reaction of the piperidine derivative with prop-2-en-1-ol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-[(prop-2-yn-1-yloxy)carbonyl]piperidine-4-carboxylic acid
- 4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
- 4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxamide
Uniqueness
4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperidine ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C10H14FNO4 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-fluoro-1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14FNO4/c1-2-7-16-9(15)12-5-3-10(11,4-6-12)8(13)14/h2H,1,3-7H2,(H,13,14) |
InChI Key |
FMELGWTZIVMLEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)(C(=O)O)F |
Origin of Product |
United States |
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